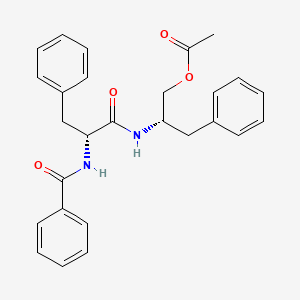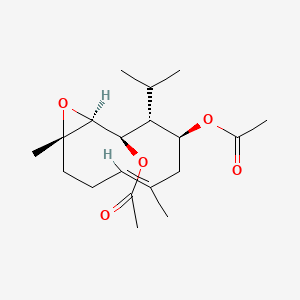
Shiromodiol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shiromodiol diacetate is a sesquiterpenoid.
Aplicaciones Científicas De Investigación
Biotransformation Studies
Shiromodiol diacetate, derived from Neolitsea serisea koids, was studied for its biotransformation using Aspergillus niger IFO 4407. This process involved hydroxylation at the allyl position (C-2) of shiromodiol diacetate. The results were confirmed through spectral and X-ray analysis, highlighting the microbial conversion potential of this compound (Hayashi et al., 1998).
Chemical Structure and Derivatives
A study on Thapsia villosa var. minor revealed the isolation of various germacrane esters, including tovarol, epoxytovarol (equivalent to shiromodiol), and diepoxytovarol esters. Spectral data and chemical correlations with shiromodiol were used to assign the structures of these substances, demonstrating the diverse chemical nature and potential applications of shiromodiol diacetate and its derivatives (Teresa et al., 1985).
Comparative Reactivity Analysis
The reactivity of shiromodiol diacetate was compared with its epimer, echinadiol. The study highlighted the distinctive reactivity patterns between these two compounds. Shiromodiol did not react under certain conditions or underwent simple esterification, showcasing its unique chemical behavior and potential for specific applications in scientific research (Appendino et al., 1990).
Propiedades
Número CAS |
20071-58-3 |
|---|---|
Nombre del producto |
Shiromodiol diacetate |
Fórmula molecular |
C19H30O5 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[(1S,2R,3R,4S,6E,10S)-2-acetyloxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] acetate |
InChI |
InChI=1S/C19H30O5/c1-11(2)16-15(22-13(4)20)10-12(3)8-7-9-19(6)18(24-19)17(16)23-14(5)21/h8,11,15-18H,7,9-10H2,1-6H3/b12-8+/t15-,16+,17+,18-,19-/m0/s1 |
Clave InChI |
DRGFRBPYLMWXJS-RUQCQGRMSA-N |
SMILES isomérico |
C/C/1=C\CC[C@]2([C@@H](O2)[C@@H]([C@@H]([C@H](C1)OC(=O)C)C(C)C)OC(=O)C)C |
SMILES |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C)C |
SMILES canónico |
CC1=CCCC2(C(O2)C(C(C(C1)OC(=O)C)C(C)C)OC(=O)C)C |
Sinónimos |
shiromodiol diacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



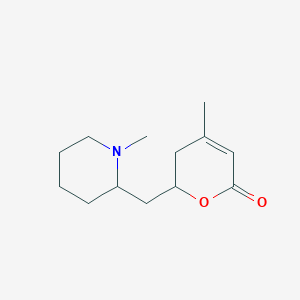
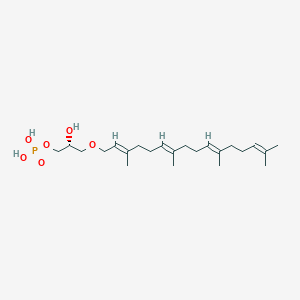
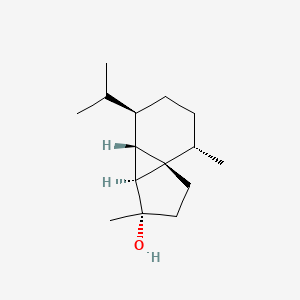
![(5E)-5-[(1R,4S,5R,6S,8S,9R,13R)-9-butyl-4-methyl-2,14-dioxa-10-azapentacyclo[6.5.1.01,5.06,10.09,13]tetradecan-3-ylidene]-4-methoxy-3-methylfuran-2-one](/img/structure/B1253017.png)
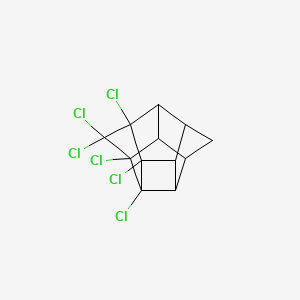
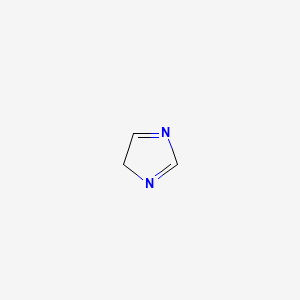
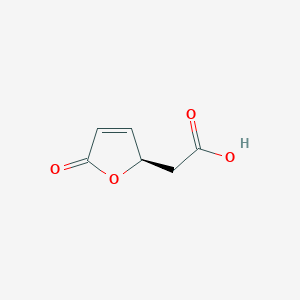
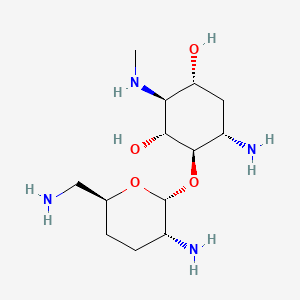
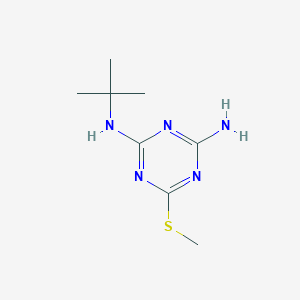
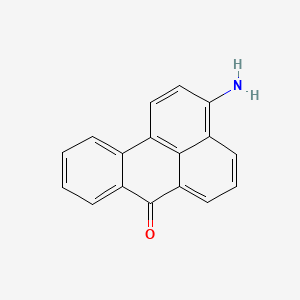
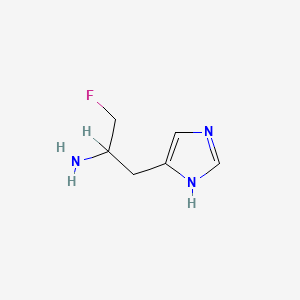
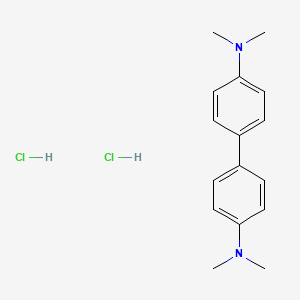
![[6-ethyl-2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate](/img/structure/B1253029.png)
